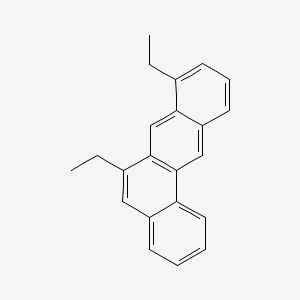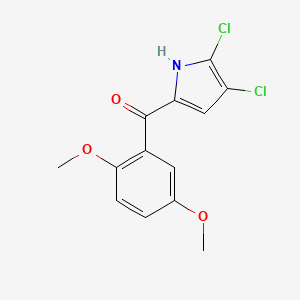![molecular formula C6H9N3O B14671438 N-[2-(1H-imidazol-5-yl)ethyl]formamide CAS No. 51720-68-4](/img/structure/B14671438.png)
N-[2-(1H-imidazol-5-yl)ethyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-imidazol-5-yl)ethyl]formamide is a compound that features an imidazole ring, a five-membered nitrogen-containing heterocycle. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The presence of the imidazole ring imparts unique chemical properties to the compound, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-5-yl)ethyl]formamide typically involves the reaction of formamide with ethylenediamine under specific conditions. One common method involves heating the reactants in the presence of a dehydrogenating catalyst, such as platinum on alumina, at temperatures between 340 and 480°C . This method ensures the formation of a pure imidazole product.
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1H-imidazol-5-yl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding imidazolines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve halogenated compounds and bases like sodium hydroxide.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
N-[2-(1H-imidazol-5-yl)ethyl]formamide has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[2-(1H-imidazol-5-yl)ethyl]formamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical processes . Additionally, the compound can interact with nucleic acids and proteins, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in various metabolic processes.
Histamine: A biogenic amine derived from histidine, playing a role in immune responses.
Metronidazole: An antibiotic and antiprotozoal medication containing an imidazole ring.
Uniqueness
N-[2-(1H-imidazol-5-yl)ethyl]formamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
51720-68-4 |
|---|---|
Formule moléculaire |
C6H9N3O |
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
N-[2-(1H-imidazol-5-yl)ethyl]formamide |
InChI |
InChI=1S/C6H9N3O/c10-5-7-2-1-6-3-8-4-9-6/h3-5H,1-2H2,(H,7,10)(H,8,9) |
Clé InChI |
ASVICRPYPUCQCT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=N1)CCNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


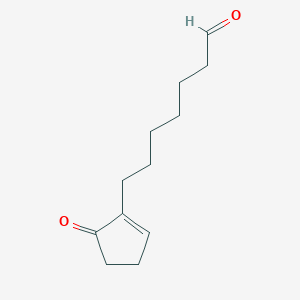
![3,3'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14671367.png)
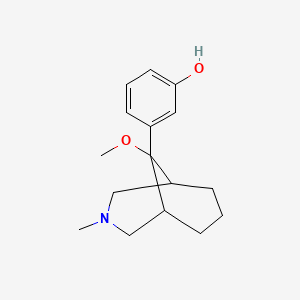
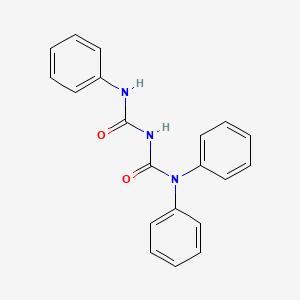
![Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]-](/img/structure/B14671379.png)
![7-butyl-4-ethyl-4-hydroxy-6-methyl-1H-pyrano[3,4-c]pyridine-3,8-dione](/img/structure/B14671382.png)
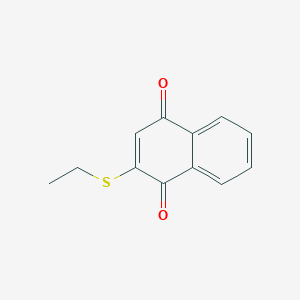

![10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine](/img/structure/B14671401.png)
![2-{[(Anthracen-9-yl)oxy]methyl}oxirane](/img/structure/B14671404.png)
![3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14671408.png)

